1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine
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Overview
Description
1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, a pyridinylpiperazinyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may require the use of a chlorinated aromatic compound and a suitable nucleophile under conditions such as heating in the presence of a catalyst.
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Addition of the Methyl Group: : The methyl group can be added through alkylation reactions using methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS).
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Attachment of the Pyridinylpiperazinyl Group: : This step involves the coupling of a pyridinylpiperazine derivative with the pyrazolo[1,5-a]pyrimidine core. Common reagents for this reaction include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Incorporation of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Research on this compound includes its interaction with various biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities, such as electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine:
Uniqueness
The presence of the trifluoromethyl group in 1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance the compound’s biological activity and make it a valuable candidate for various scientific research applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N6/c1-15-14-19(32-12-10-31(11-13-32)18-8-4-5-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-6-2-3-7-17(16)24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBORTFFSVMMYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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